![molecular formula C13H10N6O B15056521 N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide is a complex organic compound that features a pyridine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide typically involves the reaction of pyridine derivatives with cyanoacetamides. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate at room temperature without solvent can yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in charge-transfer interactions, which are crucial for its biological and chemical activities . These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure and is used in similar applications.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a pyridine ring structure, used in various chemical and biological studies.
Uniqueness
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C13H10N6O |
|---|---|
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N6O/c14-8-11-7-10(3-6-17-11)13(20)19-18-12(15)9-1-4-16-5-2-9/h1-7H,(H2,15,18)(H,19,20) |
InChI-Schlüssel |
AOJXMRPVURFLGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=NNC(=O)C2=CC(=NC=C2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B15056459.png)

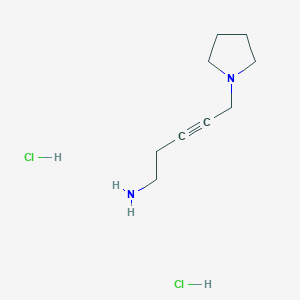
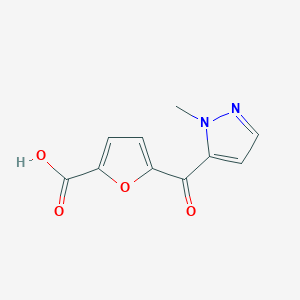
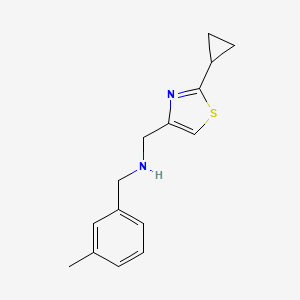
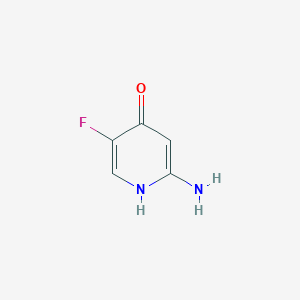
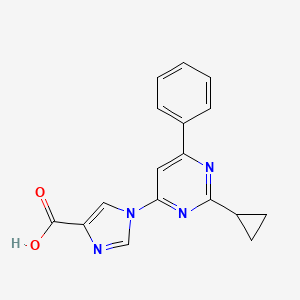
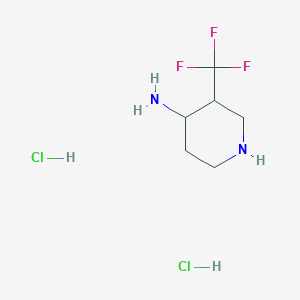
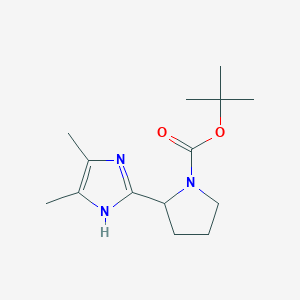
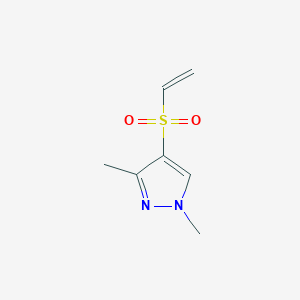

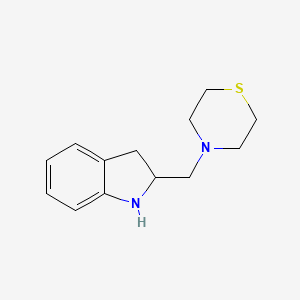
![1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B15056523.png)
